3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-11-21-18-9-8-16(13-15(18)7-10-19(21)22)20-25(23,24)17-6-4-5-14(2)12-17/h4-6,8-9,12-13,20H,3,7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWHEUCUNTUHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a strong base.
Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Due to its sulfonamide moiety, it is investigated for its potential antibacterial and antifungal properties.
Biological Studies: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Chemical Biology: It serves as a probe to understand the interactions between small molecules and biological macromolecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Quinoline: The core structure without the sulfonamide group.
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: A similar compound without the methyl group.
Uniqueness
3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is unique due to the combination of its quinoline core and sulfonamide moiety, which imparts both antibacterial properties and potential for diverse chemical reactivity. The presence of the methyl group further distinguishes it from other similar compounds, potentially affecting its biological activity and chemical properties.
Biological Activity
3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic sulfonamide compound that exhibits a complex structure combining a quinoline core and a sulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.45 g/mol. The compound features a tetrahydroquinoline structure that is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₃S |
| Molecular Weight | 374.45 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its structural resemblance to para-aminobenzoic acid (PABA), which is a substrate for bacterial dihydropteroate synthase. By mimicking PABA, the sulfonamide group inhibits the enzyme's activity, subsequently disrupting folic acid synthesis in bacteria and leading to antibacterial effects .
Antibacterial and Antifungal Properties
Research indicates that sulfonamides like this compound are effective against various bacterial strains. In vitro studies have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, the compound exhibits antifungal properties that make it a candidate for treating fungal infections .
Enzyme Inhibition Studies
Sulfonamides have been identified as potential inhibitors of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases. The interaction of the sulfonamide moiety with the zinc ion in the active site of CAs enhances its inhibitory potential. For instance, derivatives of benzenesulfonamides have shown promising results in inhibiting specific isoforms of human carbonic anhydrases with varying selectivity .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial activity of various sulfonamide derivatives, this compound exhibited a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics. This suggests its potential use as an alternative treatment option for resistant bacterial strains .
Case Study 2: Enzyme Interaction
Molecular docking studies revealed that the compound effectively binds to the active site of carbonic anhydrase isoforms, demonstrating a high affinity due to its structural features. This interaction not only confirms its role as an enzyme inhibitor but also highlights the importance of structural modifications in enhancing biological activity .
Comparative Analysis with Similar Compounds
The unique combination of the quinoline core and sulfonamide group distinguishes this compound from simpler sulfonamides like sulfanilamide. The presence of the methyl group at the 3-position may influence its pharmacokinetic properties and overall efficacy.
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Sulfanilamide | Simple Sulfonamide | Antibacterial properties |
| 3-Methyl-N-(2-oxo-1-propyl)-benzenesulfonamide | Complex Sulfonamide | Enhanced antibacterial and antifungal activity |
| N-(2-Oxo-1-propyl)-benzenesulfonamide | Similar without Methyl | Lacks additional biological activity |
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of 3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide?
The synthesis typically involves:
- Povarov reaction for constructing the tetrahydroquinoline core under acidic conditions (e.g., using trifluoroacetic acid) .
- Sulfonylation with 3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
- Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the final product .
Key factors include temperature control (±2°C), solvent selection (polar aprotic solvents enhance sulfonylation efficiency), and catalyst optimization (e.g., Lewis acids for regioselectivity).
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- NMR : H and C NMR confirm substitution patterns (e.g., methyl group at C3 of benzene, propyl chain on tetrahydroquinoline) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (expected: ~386.5 g/mol) and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain in the tetrahydroquinoline ring .
Q. What preliminary assays are recommended to screen its biological activity?
- Enzyme Inhibition : Fluorescence-based assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) at varying concentrations (1 nM–10 µM) .
- Cellular Uptake : LC-MS quantification in cell lysates after 24-hour exposure to assess membrane permeability .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered solvent molecules) be resolved during refinement?
Q. What computational strategies are effective for predicting ligand-receptor binding modes?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like ABA receptors (e.g., PYL2), focusing on hydrogen bonds between the sulfonamide group and receptor residues .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of the tetrahydroquinoline-propyl moiety in hydrophobic pockets .
Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?
- Chiral SFC : Use a Chiralpak AD-H column with supercritical CO/isopropyl alcohol (50:50) at 100 bar, achieving >99% ee .
- Dynamic Kinetic Resolution : Catalytic asymmetric synthesis with chiral ligands (e.g., BINAP) for stereocontrol during Povarov reactions .
Q. What substitution patterns on the benzene or tetrahydroquinoline ring enhance target selectivity?
Q. How can thermal stability and degradation pathways be analyzed?
- TGA/DSC : Heating at 10°C/min under N reveals decomposition onset at ~220°C, with mass loss correlating to sulfonamide cleavage .
- LC-MS/MS : Identify degradation products (e.g., quinoline ring oxidation at m/z 402.1) under accelerated stability conditions (40°C/75% RH) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Povarov Reaction | TFA, 80°C, 12h | 65 | |
| 2 | Sulfonylation | EtN, DCM, RT, 6h | 78 | |
| 3 | Purification | Silica gel, Hexane:EtOAc (3:1) | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
